3-methyl-N-(pyridin-3-ylcarbamothioyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-methyl-N-(pyridin-3-ylcarbamothioyl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a pyridine ring, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(pyridin-3-ylcarbamothioyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyridin-3-ylamine in the presence of a base such as triethylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(pyridin-3-ylcarbamothioyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
3-methyl-N-(pyridin-3-ylcarbamothioyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 3-methyl-N-(pyridin-3-ylcarbamothioyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Shares a similar pyridine ring structure but differs in the presence of a pyrimidine group.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a similar pyridine ring but lacks the benzofuran moiety.
Uniqueness
3-methyl-N-(pyridin-3-ylcarbamothioyl)-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring and a carbamothioyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-methyl-N-(pyridin-3-ylcarbamothioyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-12-6-2-3-7-13(12)21-14(10)15(20)19-16(22)18-11-5-4-8-17-9-11/h2-9H,1H3,(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMCLZSPMNGQKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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